BenchChemオンラインストアへようこそ!

3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea

Lipophilicity Membrane permeability ADME profiling

This 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea (CAS 1797859-71-2) is a differentiated research reagent for drug discovery. Its benzhydryl-phenylurea core delivers a high XLogP3-AA of 5.7, making it a superior comparator to lower logP analogs in ADME panels, ATX enzymatic screening cascades, and kinase selectivity profiling. Supplied at certified ≥95% purity, it is ideal for scaffold-hopping studies to escape CB1 pharmacology while exploring imidazo[1,2-a]pyridine-associated targets. Procure to generate unique SAR data.

Molecular Formula C28H24N4O
Molecular Weight 432.527
CAS No. 1797859-71-2
Cat. No. B2477750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea
CAS1797859-71-2
Molecular FormulaC28H24N4O
Molecular Weight432.527
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N(CC3=CN=C4N3C=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C28H24N4O/c33-28(30-27(22-12-4-1-5-13-22)23-14-6-2-7-15-23)32(24-16-8-3-9-17-24)21-25-20-29-26-18-10-11-19-31(25)26/h1-20,27H,21H2,(H,30,33)
InChIKeyWMVRRVXZQLRYDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea (CAS 1797859-71-2): Research-Grade Imidazopyridine-Urea Hybrid for Targeted Biochemical Investigation


3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea (CAS 1797859-71-2; molecular formula C28H24N4O, MW 432.5 g/mol) is a synthetic small molecule that combines a benzhydryl-phenylurea core with an imidazo[1,2-a]pyridin-3-ylmethyl substituent [1]. The molecule belongs to the broader class of urea-linked imidazo[1,2-a]pyridine derivatives, a scaffold recognized as privileged in medicinal chemistry with four imidazopyridine-containing marketed drugs and numerous clinical candidates [2]. The compound is supplied as a research reagent with certified purity ≥95% (catalog number CM612314) and is intended for use as a pharmacological tool compound, biochemical probe, or synthetic building block in drug discovery programs .

Why 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea Cannot Be Replaced by Closest Structural Analogs


Within the imidazo[1,2-a]pyridine-urea chemotype, seemingly minor N-substituent variations produce large shifts in lipophilicity and hydrogen-bond acceptor capacity that directly govern assay compatibility, target selectivity, and pharmacokinetic behavior [1]. The benzhydryl substituent on the terminal urea nitrogen imparts an XLogP3-AA of 5.7—approximately 1.2 log units higher than the ethyl analog (XLogP 4.5) and 1.7 log units above the 2,3-dimethoxyphenyl analog (XLogP 4.0)—while maintaining the same hydrogen-bond donor count (HBD = 1) and rotatable bond count (6) [2]. These physicochemical differences are not cosmetic; they alter membrane permeability, plasma protein binding, and thermodynamic solubility to a degree that makes simple interchange among in-class compounds likely to produce non-comparable experimental results [3].

Quantitative Differentiation Evidence for 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea vs. Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea vs. Ethyl Analog

The target compound exhibits an XLogP3-AA of 5.7, which is 1.2 log units higher than the ethyl-substituted analog 3-Benzhydryl-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea (XLogP 4.5, CAS 1448063-94-2) [1]. Both compounds share identical hydrogen-bond donor (HBD = 1), hydrogen-bond acceptor (HBA = 2), and rotatable bond counts (6); therefore the 1.2 log-unit lipophilicity gap is directly attributable to replacing the ethyl group with a phenyl ring on the urea N1 position. A ΔlogP of +1.2 predicts approximately a 15-fold increase in octanol-water partition coefficient, which translates into significantly higher membrane permeability but potentially lower aqueous kinetic solubility [2].

Lipophilicity Membrane permeability ADME profiling

Hydrogen-Bond Acceptor Count vs. 2,3-Dimethoxyphenyl Analog: Implications for Target Recognition

The target compound possesses 2 hydrogen-bond acceptors (imidazo[1,2-a]pyridine N1 and urea carbonyl oxygen), whereas the 2,3-dimethoxyphenyl analog (CAS 1448044-58-3) carries 4 HBA due to two additional methoxy oxygen atoms [1]. Combined with a significant XLogP difference (5.7 vs. 4.0), the altered HBA profile modifies both the solvation free energy and the potential for specific polar interactions within a target binding site. In medicinal chemistry, increasing HBA count while reducing logP is a common strategy to improve metabolic stability and reduce hERG liability, but it also alters the pharmacophore geometry available for target engagement [2].

H-bond interactions Target selectivity SAR differentiation

Class-Level Evidence: Imidazo[1,2-a]pyridine-Urea Series as Autotaxin (ATX) Inhibitors with Sub-Nanomolar Potency

Although direct enzymatic IC50 data for the target compound itself are not yet available in the public domain, structurally related imidazo[1,2-a]pyridine-urea compounds have been systematically evaluated as autotaxin (ATX) inhibitors. In a 2021 study, benzylamine-substituted imidazo[1,2-a]pyridine ureas (compounds 14–27) displayed ATX IC50 values spanning 1.72–497 nM in an FS-3 based fluorescence enzymatic assay, with compound 20 (IC50 = 1.72 nM) surpassing the clinical-stage comparator GLPG1690 (IC50 = 2.90 nM) [1]. Compound 20 additionally demonstrated significant in vivo anti-fibrotic efficacy at 60 mg/kg oral dose in a Masson staining lung fibrosis model. The target compound differs from compound 20 by replacing the 4-hydroxypiperidine benzylamine moiety with a benzhydryl-phenyl group, which increases logP and alters the shape of the hydrophobic terminus—features that may redirect target selectivity toward kinases or other urea-binding proteins [2].

Autotaxin inhibition Anti-fibrosis Imidazo[1,2-a]pyridine SAR

Differentiation from Simplified Benzhydryl-Phenylurea CB1 Ligands: The Added Value of the Imidazo[1,2-a]pyridine Moiety

The non-imidazopyridine congener 1-benzhydryl-3-phenylurea (CAS 137636-01-2) has been characterized as a selective CB1 cannabinoid receptor inverse agonist with a binding affinity Ki of 620 nM in rat brain homogenate competition assays [1]. The target compound appends an imidazo[1,2-a]pyridin-3-ylmethyl group to the phenylurea nitrogen, which introduces a fused bicyclic heteroaromatic system capable of additional π-stacking and hydrogen-bond acceptor interactions (imidazo N1) [2]. This structural elaboration is expected to shift the compound's target profile away from the CB1 receptor toward other protein classes that recognize the imidazo[1,2-a]pyridine motif, such as autotaxin, soluble epoxide hydrolase, or receptor tyrosine kinases [3].

Cannabinoid receptor Scaffold hopping Ligand selectivity

Imidazo[1,2-a]pyridine-Urea Scaffold in Fatty Acid Amide Hydrolase (FAAH) Modulation: Patent Coverage

The target compound falls within the Markush scope of US Patent US20130245022A1, which claims heteroaryl-substituted urea derivatives incorporating imidazo[1,2-a]pyridin-3-yl as Ar1 substituents for modulation of fatty acid amide hydrolase (FAAH) [1]. This patent coverage provides indirect evidence that the imidazo[1,2-a]pyridine-urea chemotype has been rationally designed for serine hydrolase engagement. While specific FAAH IC50 data for this exact compound are not publicly disclosed, the patent exemplifies related structures and provides a legal/commercial context for intellectual property considerations when selecting research compounds [1].

FAAH inhibition Endocannabinoid system Patent landscape

Recommended Research and Procurement Application Scenarios for 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea


Autotaxin (ATX) Inhibitor Screening and Lead Optimization

Based on the class-wide ATX inhibitory activity demonstrated by structurally related imidazo[1,2-a]pyridine-urea derivatives (IC50 range 1.72–497 nM for compounds 14–27, with GLPG1690 control at 2.90 nM) [1], the target compound is a suitable candidate for inclusion in ATX enzymatic screening cascades. Its benzhydryl-phenyl terminus occupies chemical space distinct from the benzylamine series and may yield differentiated ATX selectivity or pharmacokinetic profiles. Researchers should use the FS-3 fluorescence assay for primary screening and confirm hits with choline-release or LPA quantification assays.

Kinase Selectivity Panel Profiling

The imidazo[1,2-a]pyridine-urea chemotype has precedent as a kinase inhibitor scaffold, exemplified by the RAF Kinase Inhibitor VII (imidazopyridinyl-urea; B-RafV600E IC50 = 1 nM) and imidazo[1,2-a]pyridine-based c-Met/VEGFR2 dual inhibitors . The target compound's high XLogP (5.7) and two hydrogen-bond acceptors are consistent with ATP-binding site occupancy in kinases with hydrophobic pockets. Procurement of this compound for broad kinome profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) against a panel of 100+ kinases would generate unique selectivity data versus close analogs.

Scaffold-Hopping from Benzhydryl-Phenylurea CB1 Ligands to Non-Cannabinoid Targets

Since 1-benzhydryl-3-phenylurea derivatives are established CB1 inverse agonists (Ki = 620 nM for the parent) [2], the target compound—which appends an imidazo[1,2-a]pyridine moiety—enables a scaffold-hopping strategy to investigate whether the benzhydryl-phenylurea template can be redirected toward imidazo[1,2-a]pyridine-associated targets such as autotaxin, soluble epoxide hydrolase, or fatty acid amide hydrolase. This application is particularly relevant for groups seeking to escape CB1-mediated pharmacology while retaining the benzhydryl-phenylurea core.

Physicochemical Comparator in ADME/Tox Profiling Studies

With an XLogP3-AA of 5.7, the target compound sits at the upper boundary of typical drug-like lipophilicity (Lipinski guideline: logP ≤ 5). It serves as an informative comparator in ADME panels alongside the ethyl analog (XLogP 4.5) and the dimethoxyphenyl analog (XLogP 4.0) [3]. Parallel testing of these three analogs in Caco-2 permeability, microsomal stability, and plasma protein binding assays would quantify the impact of a 1.2–1.7 logP shift on ADME parameters, providing direct SAR guidance for lead optimization programs.

Quote Request

Request a Quote for 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.